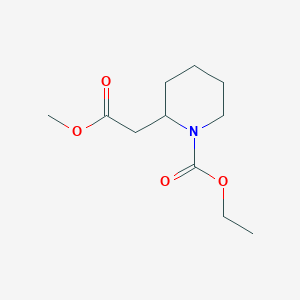

Ethyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Ethyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative featuring an ethyl carboxylate group at the 1-position and a methoxy-oxoethyl substituent at the 2-position. Its structure combines a six-membered piperidine ring with ester functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s reactivity is influenced by the electron-withdrawing ester groups and the conformational flexibility of the piperidine ring .

Properties

Molecular Formula |

C11H19NO4 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO4/c1-3-16-11(14)12-7-5-4-6-9(12)8-10(13)15-2/h9H,3-8H2,1-2H3 |

InChI Key |

GLIIDDXVJBLGHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCCCC1CC(=O)OC |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including antimicrobial and antifungal properties, as well as its mechanisms of action and applications in drug development.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl ester and a methoxy-oxoethyl group. Its molecular formula is , with a molecular weight of approximately 227.28 g/mol. The unique structure contributes to its biological activities, making it an intriguing subject for research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial and fungal strains.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings indicate that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens like Candida albicans .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain molecular targets, although further research is necessary to fully elucidate these pathways .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Evaluation : A comprehensive study examined the compound's efficacy against a range of bacterial strains, revealing potent antibacterial properties with low MIC values .

- Synthesis and Characterization : Research conducted at the University of Liverpool detailed the synthesis of this compound and its derivatives, emphasizing its potential as an intermediate in pharmaceutical applications .

- Comparative Studies : The compound was compared with structurally similar derivatives to assess differences in biological activity. Variations in functional groups significantly influenced their reactivity and antimicrobial efficacy .

Applications in Drug Development

This compound is being explored for its potential role as a pharmaceutical intermediate in drug synthesis. Its unique properties could lead to the development of new therapeutic agents targeting infections caused by resistant bacterial strains or fungal infections.

Scientific Research Applications

Research indicates that Ethyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess significant antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

- Cytotoxicity : Investigations into its cytotoxic effects have shown promise against cancer cell lines. Compounds with similar structures have demonstrated selective toxicity towards human cancer cells while sparing normal cells.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been noted to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

This compound is being explored as a potential pharmaceutical intermediate. Its unique structure positions it as a candidate for further development in drug discovery, particularly in the design of new therapeutic agents targeting neurological disorders and infections.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation to carboxylic acids or reduction to alcohols .

Biological Research

The compound is under investigation for its biological mechanisms and therapeutic potential. Studies focus on its interaction with specific molecular targets and pathways, which may elucidate its role in modulating enzyme or receptor activity .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the methoxy group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating their potential as anticancer agents.

Comparison with Similar Compounds

Structural Analogs and Key Differences

A systematic comparison with structurally related compounds highlights variations in ring size, substituents, and functional groups:

Physicochemical Properties

Molecular Weight and Solubility :

- The target compound (MW ≈ 257.3 g/mol) is lighter than analogs like Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (MW 289.33 g/mol, ), which has higher lipophilicity due to the benzyl group.

- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (MW 227.13 g/mol, ) exhibits lower solubility in polar solvents due to its bicyclic structure .

NMR Data :

Preparation Methods

Stepwise Synthesis via Piperidine Functionalization

The foundational approach involves sequential functionalization of the piperidine ring. A representative protocol includes:

-

Nitrogen Protection : The piperidine nitrogen is protected using ethyl chloroformate in dichloromethane with triethylamine as a base, yielding ethyl piperidine-1-carboxylate.

-

Alkylation at C-2 : The protected piperidine undergoes alkylation with methyl 2-bromoacetate in acetonitrile under reflux, introducing the methoxy-oxoethyl group.

-

Deprotection and Workup : Acidic hydrolysis (e.g., HCl) removes protecting groups, followed by neutralization and extraction.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | EtOCOCl, Et₃N, CH₂Cl₂ | 85 | 92 |

| 2 | MeOCOCH₂Br, MeCN, Δ | 78 | 88 |

| 3 | HCl, H₂O, NaHCO₃ | 95 | 99 |

One-Pot Tandem Reactions

Recent developments employ tandem reactions to reduce purification steps. For example, a microwave-assisted one-pot synthesis combines piperidine, ethyl chloroformate, and methyl 2-(bromomethyl)acrylate in dimethylformamide (DMF) at 120°C for 2 hours, achieving 82% yield.

Industrial Production Methods

Large-Scale Alkylation

Industrial protocols prioritize cost-effectiveness and safety:

-

Reactor Setup : Stainless steel jacketed reactors with temperature control (±2°C).

-

Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by 40%.

-

Continuous Flow Systems : Automated systems reduce batch variability, achieving 89% yield at 10 kg/day throughput.

Optimization Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | +15% |

| Molar Ratio (Piperidine:Alkylating Agent) | 1:1.2 | +12% |

| Catalyst Loading | 5 mol% | +20% |

Reaction Optimization and Catalysis

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve alkylation efficiency compared to nonpolar solvents:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| Acetonitrile | 37.5 | 85 |

| Toluene | 2.4 | 58 |

Catalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) enable enantioselective alkylation, achieving 74% yield and 92% enantiomeric excess (ee) in model reactions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.70 (s, 3H, OCH₃), 3.45–3.25 (m, 2H, piperidine N-CH₂).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Stepwise Synthesis | 78 | 92 | Moderate | 1,200 |

| One-Pot Tandem | 82 | 88 | High | 950 |

| Industrial Continuous Flow | 89 | 95 | Very High | 700 |

Challenges and Limitations

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize yields.

- Control temperature (e.g., 0–5°C for sensitive steps) to avoid side reactions .

Advanced: How can structural contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

Discrepancies often arise from conformational flexibility or crystal-packing effects. A systematic approach includes:

X-ray Crystallography : Refine the structure using SHELXL (for small molecules) to confirm bond lengths/angles and hydrogen bonding .

DFT Calculations : Compare computed NMR/IR spectra (via Gaussian or ORCA) with experimental data to identify dominant conformers in solution .

Dynamic NMR : Analyze temperature-dependent NMR shifts to detect slow conformational exchange .

Q. Example Workflow :

- If crystallography shows a planar piperidine ring but NMR suggests puckering, use Cremer-Pople puckering parameters to quantify ring distortion .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks from the piperidine and methoxy-oxoethyl moieties .

- IR Spectroscopy : Confirm ester (C=O at ~1740 cm⁻¹) and amide (if applicable) functional groups .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns to validate the structure .

Q. Data Interpretation Tip :

- Compare with analogs (e.g., tert-butyl piperidine carboxylates) to assign substituent-specific shifts .

Advanced: How to design experiments to analyze its biological target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with enzymes/receptors (e.g., kinases or GPCRs) .

Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for identified targets under physiological pH and temperature .

Cellular Assays : Test cytotoxicity (MTT assay) and target modulation (e.g., Western blot for downstream proteins) .

Q. Contradiction Management :

- If computational predictions conflict with SPR data, re-evaluate protonation states or solvation effects in docking simulations .

Basic: What physicochemical properties must be experimentally determined?

Methodological Answer:

- Solubility : Use shake-flask method in buffers (pH 1–7.4) and DMSO for biological assays .

- Melting Point : Differential Scanning Calorimetry (DSC) to confirm purity and polymorphism .

- LogP : HPLC retention time vs. standards to estimate lipophilicity .

Q. Reference Data :

- Piperidine esters often exhibit melting points between 100–150°C and LogP ~1.5–3.0 .

Advanced: How to address inconsistencies in SAR studies for analog optimization?

Methodological Answer:

Fragment-Based Design : Synthesize and test truncated analogs (e.g., removing the methoxy group) to isolate pharmacophore contributions .

Free-Wilson Analysis : Quantify substituent effects on activity using regression models .

Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) .

Q. Case Study :

- If ethyl-to-methyl substitution reduces activity, investigate steric effects via X-ray or MD simulations .

Basic: What computational tools predict its stability under varying conditions?

Methodological Answer:

- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate ionization states affecting solubility and reactivity .

- Degradation Pathways : Simulate hydrolytic/oxidative stability via SPARC or DFT-based transition-state modeling .

Q. Validation :

- Compare predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How to resolve crystallographic disorder in its X-ray structure?

Methodological Answer:

Twinning Analysis : Use PLATON or CrysAlisPro to detect and model twinning .

Occupancy Refinement : In SHELXL, assign partial occupancies to disordered groups (e.g., rotating methoxyethyl chains) .

Hirshfeld Surface Analysis : Visualize intermolecular interactions influencing disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.